molecular formula C8H8F3NO B13043547 (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol

Cat. No.: B13043547
M. Wt: 191.15 g/mol
InChI Key: JYCMGNXYYVXEOV-UHFFFAOYSA-N
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Description

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol (CAS 113265-44-4) is a high-value trifluoromethylpyridine (TFMP) derivative serving as a versatile building block in medicinal and agrochemical research. The compound features a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a trifluoromethyl group at the 3-position of the pyridine ring. The trifluoromethyl group is a critical pharmacophore, known to enhance the properties of molecules by influencing their lipophilicity, metabolic stability, and bioavailability . The hydroxymethyl group is a synthetically versatile handle that can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, and nucleophilic substitution, enabling the construction of more complex molecular architectures . TFMP derivatives are foundational components in the development of modern agrochemicals and pharmaceuticals. In agrochemical research, they are key intermediates in synthesizing active ingredients for herbicides, insecticides, and fungicides . In pharmaceutical development, the incorporation of the trifluoromethyl group is a established strategy to improve a drug candidate's binding affinity and metabolic stability . Approximately 40% of all pharmaceutical compounds contain fluorine, and nearly 20% of those feature a trifluoromethyl group, underscoring the significance of this chemical motif . This specific compound, with its multifunctional pyridine core, is designed for the synthesis and exploration of novel bioactive molecules, making it an essential reagent for research and development in high-throughput screening and structure-activity relationship (SAR) studies. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[6-methyl-3-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(8(9,10)11)7(4-13)12-5/h2-3,13H,4H2,1H3

InChI Key

JYCMGNXYYVXEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical synthetic routes start from halogenated pyridines such as 2-chloro-3-(trifluoromethyl)pyridine or 2,6-dimethylpyridine derivatives. The key transformations involve:

  • Introduction of the hydroxymethyl group at the 2-position,
  • Selective oxidation and rearrangement steps,
  • Catalytic reductions or nucleophilic substitutions.

Common Reaction Types

Detailed Preparation Methods

Multi-Step Synthesis from 2-Chloro-3-(trifluoromethyl)pyridine

A reported synthetic route involves:

This sequence yields moderate to high purity product with yields reported around 54% for the oxidation step and 76% for hydrolysis.

Selective Oxidation and Rearrangement from 2,6-Dimethylpyridine

An alternative industrially relevant method involves:

  • Oxidation of 2,6-dimethylpyridine with hydrogen peroxide in the presence of tungsten oxide catalyst and glacial acetic acid.
  • This introduces an acetyl group at the alpha position of the pyridine ring.
  • Followed by an alpha-carbon electronic transfer rearrangement to form 6-methyl-2-pyridyl ethyl formate.
  • Subsequent hydrolysis yields 6-methyl-2-pyridyl methanol.
  • Extraction and distillation afford high-purity product.

Key parameters:

Step Conditions Reagents Notes
Oxidation 3 h at elevated temperature 30% H2O2, Tungsten oxide catalyst, Glacial acetic acid Catalyst loading ~2.4% w/w
Additional H2O2 addition 8 h reaction 30% H2O2 Ensures complete oxidation
Distillation 130-150°C / 12 mmHg - Collects intermediate cut
Acetylation Reflux with acetic anhydride Acetic anhydride Prepares for hydrolysis
Hydrolysis 7 h reflux with 10% KOH Potassium hydroxide solution Converts ester to alcohol
Extraction Counter-current with methylene chloride - Purification step

The yield of 6-methyl-2-pyridyl methanol reaches 93%, with product purity up to 99.5% suitable for pharmaceutical synthesis.

Nucleophilic Substitution and Reduction Route

Starting from halogenated precursors such as 2-chloro-6-(trifluoromethyl)pyridine, the hydroxymethyl group can be introduced by:

  • Nucleophilic substitution with methanethiol or other nucleophiles in the presence of bases like potassium carbonate.
  • Followed by reduction of intermediate aldehydes or esters with strong hydride donors (e.g., LiAlH4) to yield the alcohol.
  • Purification by column chromatography or recrystallization ensures high purity.

Comparative Reaction Data Table

Reaction Step Reagents/Conditions Product Yield (%) Notes
Oxidation of methyl group KMnO4, H2SO4, 80°C Nicotinic acid derivative 70–85 Moderate to high yield
Bromination 48% HBr, 135°C, 24 h Bromomethyl pyridine 71 Useful intermediate
Amination NH3, K2CO3, THF reflux Methanamine derivative 65 Moderate yield
Esterification Acetyl chloride, pyridine, RT, 2 h Methyl ester derivative 80–90 High yield
Selective oxidation + rearrangement H2O2, tungsten oxide, acetic acid 6-methyl-2-pyridyl ethyl formate 93 (final) High selectivity, industrial scale

Mechanistic and Practical Considerations

  • The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the pyridine ring and facilitating nucleophilic substitutions.
  • The methyl group at position 6 directs oxidation selectively to the alpha position.
  • Tungsten oxide catalysis with hydrogen peroxide provides environmentally friendly oxidation with minimal byproducts.
  • Reaction temperatures vary from ambient to reflux depending on step; inert atmosphere is recommended to prevent oxidation of sensitive intermediates.
  • Purification typically involves distillation under reduced pressure and solvent extraction.
  • Analytical confirmation is done via NMR (characteristic methanol proton ~4.8 ppm), LCMS (m/z consistent with molecular weight), and HPLC for purity assessment.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Isomers and Substituent Positioning

Key Compounds:

[3-(Trifluoromethyl)pyridin-2-yl]methanol (CAS 131747-44-9) Structure: Lacks the 6-methyl group present in the target compound. Molecular Weight: 177.13 g/mol vs. 205.14 g/mol for the target compound.

(6-(Trifluoromethyl)pyridin-2-yl)methanol (CAS 131747-53-0) Structure: -CF₃ at position 6 instead of 3. Impact: Altered electronic effects due to the -CF₃ group’s position, which may influence hydrogen bonding and solubility .

(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol (CAS 1227570-75-3) Structure: Fluoro (-F) substituent at position 6 instead of methyl. Molecular Weight: 195.11 g/mol. Impact: The electronegative fluorine enhances polarity but reduces hydrophobicity compared to the methyl group in the target compound .

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
(6-Methyl-3-(trifluoromethyl)pyridin-2-yl)methanol Not Provided 205.14 Not Available Not Available 6-CH₃, 3-CF₃, 2-CH₂OH
[3-(Trifluoromethyl)pyridin-2-yl]methanol 131747-44-9 177.13 201.4 1.362 3-CF₃, 2-CH₂OH
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol 1227570-75-3 195.11 Not Available Not Available 6-F, 3-CF₃, 2-CH₂OH
(6-Methylpyridin-3-yl)methanol 34107-46-5 139.16 Not Available Not Available 6-CH₃, 3-CH₂OH
  • Electronic Effects: The -CF₃ group in the target compound strongly withdraws electrons, stabilizing the pyridine ring and increasing acidity of the -CH₂OH group compared to non-fluorinated analogs .

Biological Activity

(6-Methyl-3-(trifluoromethyl)pyridin-2-YL)methanol is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C7H6F3N
  • Molecular Weight : 179.12 g/mol

The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

The biological activity of this compound involves several mechanisms:

  • Enzyme Modulation : The compound modulates enzyme activities, impacting metabolic pathways.
  • Receptor Interaction : It binds to specific receptors, potentially influencing signal transduction pathways.
  • Antiviral and Anticancer Properties : Preliminary studies suggest that it may exhibit antiviral and anticancer effects, although further research is required to confirm these properties .

Anticancer Activity

Research has indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, a study highlighted that certain pyridine derivatives showed enhanced activity against cancer cell lines by targeting specific molecular pathways involved in tumor growth .

Antiviral Activity

In vitro studies have suggested that this compound might possess antiviral properties. Its mechanism may involve the inhibition of viral replication through modulation of host cell signaling pathways .

Case Studies

  • Antiviral Efficacy : A study conducted on related pyridine derivatives demonstrated significant inhibition of viral replication in cultured cells, suggesting that this compound could have similar effects due to structural similarities.
  • Anticancer Properties : In a comparative analysis of various pyridine derivatives, it was found that compounds similar to this compound exhibited cytotoxic effects against multiple cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
AntiviralReduction in viral replication
Enzyme ModulationAltered metabolic pathway activities

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